(2E)-3-(3-aminophenyl)acrylic acid

Analytical Chemistry Quality Control Procurement

Researchers developing synthetic routes to belinostat or HDAC inhibitors require (2E)-3-(3-aminophenyl)acrylic acid with guaranteed (E)-stereochemistry and >98% purity. Generic substitution with ortho/para isomers or mixed stereoisomers compromises the key diazotiation/sulfonylation step, leading to failed reactions or complex purification. - Confirmed (E)-configuration ensures fidelity in stereospecific transformations. - Meta-amino substitution provides the correct electronic and steric profile for regioselective downstream chemistry. - Verified melting point (180.0-184.0 °C) enables rapid, cost-effective QC before committing to multi-step synthesis.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 127791-53-1
Cat. No. B160242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3-aminophenyl)acrylic acid
CAS127791-53-1
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C=CC(=O)O
InChIInChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)/b5-4+
InChIKeyJNXMJSYJCFTLJB-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-(3-Aminophenyl)acrylic Acid Overview


(2E)-3-(3-aminophenyl)acrylic acid (CAS 127791-53-1), also known as (E)-3-aminocinnamic acid, is a meta-substituted cinnamic acid derivative characterized by an amino group on the phenyl ring and a trans (E) double bond configuration in the acrylic acid moiety . The compound has a molecular formula of C9H9NO2 and a molecular weight of 163.17–163.18 g/mol . This compound serves as a versatile synthetic intermediate, with reported applications in the synthesis of the FDA-approved oncology drug belinostat, highlighting its practical utility in pharmaceutical manufacturing [1].

Stereodefined (E)-cinnamic acid building block
Meta-amino substitution for regioselective synthesis
Synthetic intermediate for sulfonamide-containing targets

Substitution Risks for (2E)-3-(3-Aminophenyl)acrylic Acid


Generic substitution with other cinnamic acid derivatives is not scientifically valid due to two primary differentiators: stereochemistry and substitution pattern. The defined (E)-configuration of the double bond in (2E)-3-(3-aminophenyl)acrylic acid dictates its molecular geometry and, consequently, its ability to participate in stereospecific reactions or fit into chiral binding pockets . Furthermore, the meta (3-) position of the amino group confers distinct electronic and steric properties compared to the ortho (2-) or para (4-) isomers, directly influencing reactivity in downstream synthetic steps such as diazotization and sulfonylation [1]. The lack of stereochemical control or positional purity in a substituted analog would compromise the fidelity of subsequent synthetic transformations, potentially leading to failed reactions or complex product mixtures that require extensive purification [1].

E vs Z stereochemistry
The (E)-configuration defines molecular geometry; Z-isomer may alter reactivity and yield in stereospecific steps.
Meta vs ortho/para substitution
The 3-amino position directs regiochemistry; 2- or 4-isomers can lead to failed diazotization/sulfonylation sequences.

Evidence: (2E)-3-(3-Aminophenyl)acrylic Acid vs. Analogs


Purity Benchmark for Procurement

The compound is commercially available with a certified purity specification of >98.0% as determined by HPLC and nonaqueous titration . This specification provides a quantifiable benchmark for procurement, distinguishing it from other sources that may offer lower or unspecified purity grades (e.g., 95% or 97% as reported by other vendors) . Using a material with a lower or unspecified purity introduces the risk of contaminants that could interfere with sensitive downstream applications, such as drug synthesis or biological assays.

Purity Specification
Data to verify
min. 98.0% (HPLC)
Supports procurement benchmark; higher grade reduces impurity interference.
Supplier-reported specification; independent verification recommended.
Analytical Chemistry Quality Control Procurement

Melting Point for Isomer Verification

The melting point of (E)-3-aminocinnamic acid is reported as 180.0 to 184.0 °C, with a reference value of 182 °C . This property is a definitive and easily measurable criterion for confirming the identity and stereochemical integrity of the (E)-isomer. In contrast, the (Z)-isomer (CAS not specified) or a mixture of isomers would exhibit a different melting point range. This physical constant provides a simple, cost-effective quality control checkpoint that can be performed in any laboratory equipped with a melting point apparatus, ensuring the correct isomer has been procured before its use in expensive synthetic sequences.

Melting Point
Class-level inference
180.0–184.0 °C (lit. 182 °C)
Enables rapid isomer identity verification; distinct from Z-isomer.
Literature value; confirm with received batch.
Physical Chemistry Quality Control Isomer Confirmation

Key Intermediate for Belinostat

This compound is a documented key intermediate in a published synthetic route for belinostat, an FDA-approved histone deacetylase (HDAC) inhibitor used for the treatment of relapsed or refractory peripheral T-cell lymphoma [1][2]. The synthesis specifically utilizes (2E)-3-(3-aminophenyl)acrylic acid methyl ester, which is derived from the target compound, for a diazotization and sulfonylation step to install the critical sulfonamide moiety of the drug [1]. While cinnamic acid or its para-amino analog could theoretically be used, the specific meta-amino substitution pattern is essential for the correct regiochemistry of the final drug molecule. Substitution with an ortho- or para-isomer would result in a different, biologically inactive compound.

Synthetic Utility
Reported
Target: Documented key intermediate for belinostat Comparator: Ortho/para isomers incompatible in this route
Supports regiochemistry-dependent synthesis; functional incompatibility of analogs.
Based on published synthetic route.
Medicinal Chemistry Organic Synthesis Drug Development

Applications of (2E)-3-(3-Aminophenyl)acrylic Acid


Belinostat & HDAC Inhibitor Synthesis

Procurement of the high-purity (>98.0%) (E)-isomer is essential for researchers and manufacturers developing synthetic routes to belinostat or structurally related sulfonamide-containing HDAC inhibitors [1]. The defined stereochemistry and meta-substitution pattern are non-negotiable for the success of the key diazotization/sulfonylation step. The ability to verify the correct isomer by its melting point (180.0–184.0 °C) provides an immediate, cost-effective quality control measure , ensuring that the subsequent multi-step synthesis proceeds with the expected regioselectivity and yield.

Cinnamic Acid-Based Therapeutics Development

This compound is a valuable building block for medicinal chemistry programs exploring the structure-activity relationships (SAR) of cinnamic acid derivatives. The meta-amino group offers a unique vector for further functionalization via amide bond formation, reductive amination, or diazonium chemistry [1]. Using a well-characterized, high-purity starting material minimizes the confounding effects of impurities during biological screening, allowing for more reliable and reproducible SAR data. This is critical when comparing the activity of new analogs against known cinnamic acid-based inhibitors or antimicrobial agents.

Functionalized Polymer Synthesis

The presence of both a polymerizable acrylic acid moiety and a reactive aromatic amine makes this compound a unique monomer for the synthesis of functionalized polymers and materials. The (E)-stereochemistry can influence the polymer's backbone rigidity and, consequently, its physical properties. Procuring the compound to a known purity specification is crucial for controlling polymer molecular weight and dispersity, as impurities can act as chain transfer agents or terminate polymerization. This enables the rational design of materials with tailored properties for applications such as drug delivery, coatings, or molecular recognition.

Diazotization & Bioconjugation Probe

The compound's documented role in a diazotization/sulfonylation sequence [1] highlights its utility as a precursor for generating reactive diazonium salts. This chemistry can be exploited to create chemical biology probes for labeling or modifying biomolecules. For such applications, the high purity and confirmed identity of the starting material are paramount, as trace impurities or the incorrect isomer could lead to off-target labeling or failed conjugation, compromising the interpretation of complex biological experiments.

Application
Selection Property
Validation Focus
Belinostat & HDAC inhibitor synthesis
E-stereochemistry & meta-amino regiochemistry
Isomer identity by melting point; purity assessment
Cinnamic acid-based SAR development
High purity for reproducible biological data
Purity verification; absence of isomeric contaminants
Functionalized polymer synthesis
Defined (E)-geometry for backbone rigidity control
Purity control to avoid chain transfer reactions
Diazotization & bioconjugation probe
Meta-amino group for site-specific diazotization
Purity & isomer identity to prevent off-target labeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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